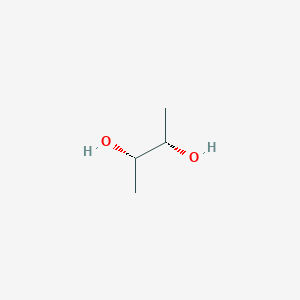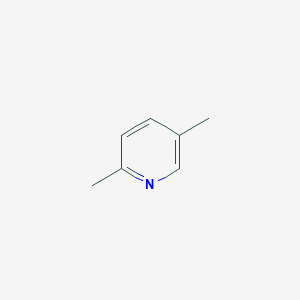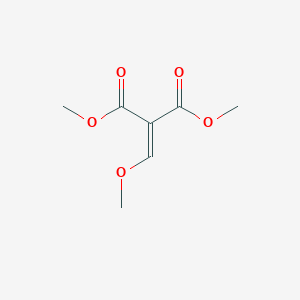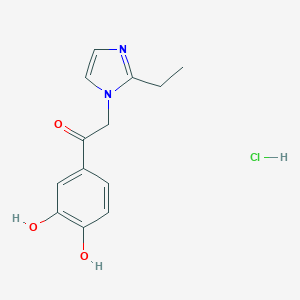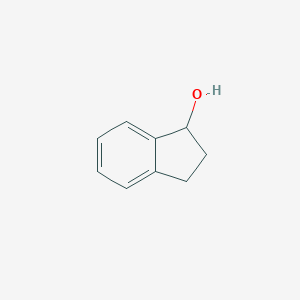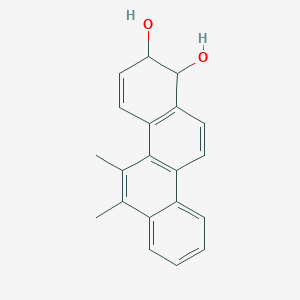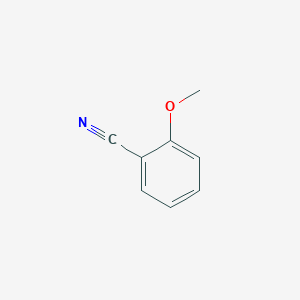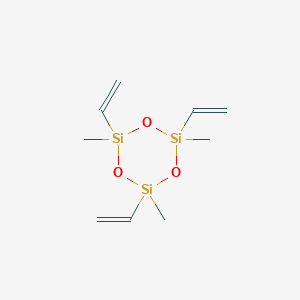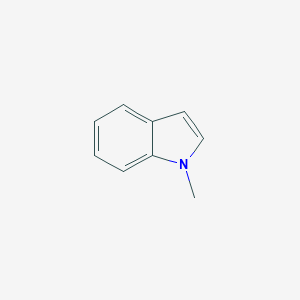
1-Methylindole
Übersicht
Beschreibung
1-Methylindole is an organic compound that appears as a deep yellow viscous liquid with a very strong unpleasant odor . It has the chemical formula C9H9N . This compound is used in chemical synthesis and has been utilized to synthesize pyrrolidine analogues, PET imaging agents, and anticancer agents .
Synthesis Analysis
1-Methylindole is a reagent used in chemical synthesis . It has been used in the development of efficient synthetic methods for the synthesis of target compounds . Additionally, it undergoes Au (III)/TPPMS-catalyzed benzylation reaction with benzhydryl and benzylic alcohols .
Molecular Structure Analysis
The molecular formula of 1-Methylindole is C9H9N . The average mass is 131.174 Da and the monoisotopic mass is 131.073502 Da . The InChI is 1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 . The canonical SMILES is CN1C=CC2=CC=CC=C21 .
Chemical Reactions Analysis
1-Methylindole has been used in various chemical reactions. For instance, it reacts with diethyl azodicarboxylate . It also undergoes Au (III)/TPPMS-catalyzed benzylation reaction with benzhydryl and benzylic alcohols .
Physical And Chemical Properties Analysis
1-Methylindole has a density of 1.0±0.1 g/cm3 . Its boiling point is 239.4±9.0 °C at 760 mmHg . The vapor pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol . The flash point is 98.6±18.7 °C . The index of refraction is 1.570 . The molar refractivity is 42.7±0.5 cm3 . The polar surface area is 5 Å2 . The polarizability is 16.9±0.5 10-24 cm3 . The surface tension is 36.1±7.0 dyne/cm . The molar volume is 130.1±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Electron-Donor-Acceptor Complexes
1-Methylindole is used to determine the association constant for electron-donor-acceptor complexes with compounds like 1-(2,4,6-trinitrophenyl)propan-2-one. This application is crucial in understanding the molecular interactions in various chemical processes .
Synthesis of Polycyclic Derivatives
It serves as a reactant in the synthesis of polycyclic derivatives of indoles, which are important in the development of new materials and pharmaceuticals .
Bisindole Derivatives
The compound is also involved in creating bisindole derivatives, which have applications ranging from material science to biochemistry .
Pharmaceutically Active Analogues
1-Methylindole is instrumental in preparing pharmaceutically active 2-oxo-1-pyrrolidine analogues, which are potential therapeutic agents .
PET Imaging Agents
It is used in synthesizing PET imaging agents, which are compounds used in positron emission tomography to visualize and diagnose various medical conditions .
Anticancer Agents
Researchers utilize 1-Methylindole to develop anticancer agents, contributing to the ongoing fight against cancer .
Cycloaddition Reactions
This compound acts as a versatile building block in cycloaddition reactions, which are widely used in synthetic organic chemistry to create complex molecules .
Fischer Indole Synthesis
Lastly, it’s used in Fischer indole synthesis, a method to synthesize indoles that are prevalent moieties present in natural products and pharmaceuticals .
Safety And Hazards
1-Methylindole is an irritating, potentially toxic organic compound . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .
Eigenschaften
IUPAC Name |
1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHMMGNCXNXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060534 | |
| Record name | 1H-Indole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | 1-Methylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 1-Methylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Methylindole | |
CAS RN |
603-76-9 | |
| Record name | 1-Methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLINDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H698ROJ5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1-Methylindole is C9H9N, and its molecular weight is 131.17 g/mol.
A: 1-Methylindole can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass spectrometry. Researchers have utilized these techniques to elucidate the structure of 1-Methylindole and its derivatives. [, , , , , ]
A: The methyl group at the 1-position significantly affects the reactivity of 1-Methylindole compared to indole. For instance, lithiation of tricarbonyl(η6-1-methylindole)chromium(0) occurs at the C-2 position, while tricarbonyl(η6-1-methyl-2-trimethylsilylindole)chromium(0) undergoes lithiation predominantly at the C-7 position. []
A: Yes, 1-Methylindole can participate in electrophilic substitution reactions. For example, it reacts with methyl propiolate in the presence of K-10 montmorillonite clay, leading to the formation of methyl 3,3-bis(1-methyl-1H-indol-2-yl)propanoate. []
A: The 2-position of 1-Methylindole is susceptible to various transformations. For instance, it undergoes palladium-catalyzed cross-coupling with 2-(bromoethenyl)arenes to yield 2-(2-arylethenyl)-1-methylindoles. [] Additionally, 1-Methylindole reacts with arenesulfonyl azides, primarily forming 2-arylsulfonylimino-1-methylindolines. []
A: 1-Methylindole serves as a valuable building block for synthesizing various heterocyclic compounds. For example, it has been employed in the synthesis of pyridazino[4,5-b]indole derivatives and [, ]diazepinoindole derivatives. [, ]
A: Yes, a novel linker based on polystyrene-bound ethoxymethyl (PEOM) chloride has been developed, enabling the solid-phase synthesis of substituted 1-methyl-1H-indoles. This linker exhibits stability under strong basic conditions and allows for diverse chemical transformations. []
A: Yes, certain 1-Methylindole derivatives exhibit promising biological activities. For instance, some derivatives have shown significant platelet antiaggregating and hypotensive activity. [] Additionally, researchers are exploring the potential of 1-Methylindole-based compounds as antioxidants, with some derivatives demonstrating higher antioxidant activity than melatonin. []
A: The diverse reactivity and biological activities of 1-Methylindole derivatives make them attractive targets for medicinal chemistry research. They hold promise for developing novel therapeutics for treating diseases associated with oxidative stress, cardiovascular diseases, and potentially even cancer. [, ]
A: Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the structural features and energetics of 1-Methylindole derivatives. These studies provide valuable insights into their properties and guide the design of novel compounds with improved activity and selectivity. [, , ]
A: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on the biological activity of 1-Methylindole derivatives. For example, the presence and position of halogen atoms have been shown to significantly affect the antioxidant activity of certain derivatives. []
A: While this Q&A focuses on the scientific aspects and avoids medical information, it's important to acknowledge that toxicity is a crucial aspect of drug development. Researchers have conducted toxicological studies on 1-Methylindole derivatives to assess their safety profiles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


